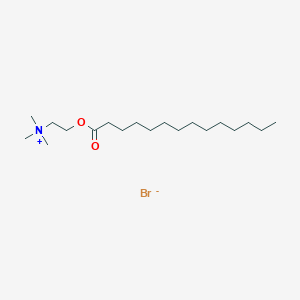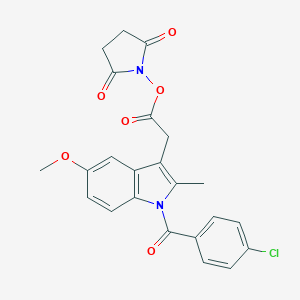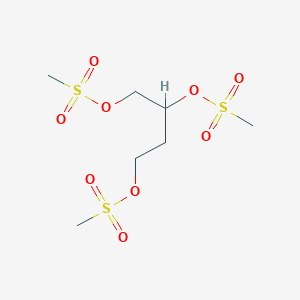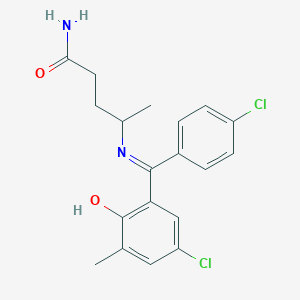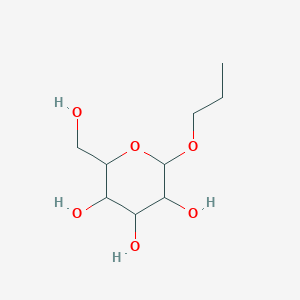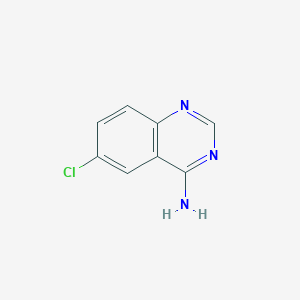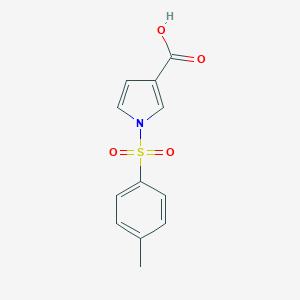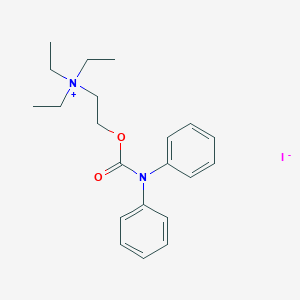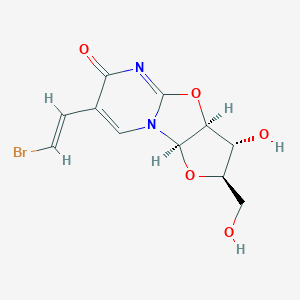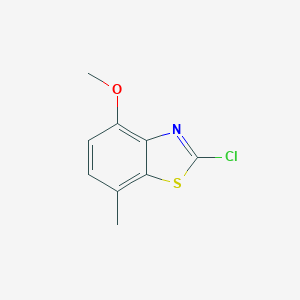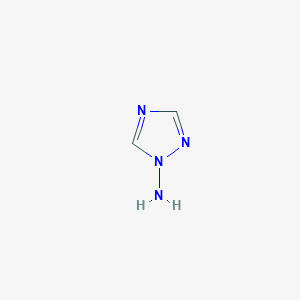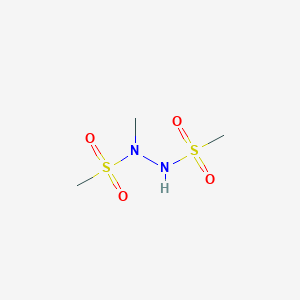![molecular formula C22H26N2O2 B025340 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- CAS No. 19720-45-7](/img/structure/B25340.png)
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound belongs to the class of anthracenedione derivatives, which are known for their ability to inhibit the activity of topoisomerase enzymes.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves the inhibition of topoisomerase enzymes. These enzymes are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- in lab experiments is its ability to inhibit the activity of topoisomerase enzymes. This makes it a valuable tool for studying the mechanisms of DNA replication and cell division. However, one of the limitations of using this compound is its toxicity. It can be harmful to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves several steps, including the reaction of anthracene with nitric acid and sulfuric acid to produce 9,10-anthraquinone. This is followed by the reaction of 9,10-anthraquinone with isobutyraldehyde and ammonium acetate to produce 1,4-bis[(2-methylpropyl)amino]-9,10-anthraquinone. Finally, the compound is oxidized using potassium permanganate to produce 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
Propriétés
Numéro CAS |
19720-45-7 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- |
Formule moléculaire |
C22H26N2O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1,4-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-10-18(24-12-14(3)4)20-19(17)21(25)15-7-5-6-8-16(15)22(20)26/h5-10,13-14,23-24H,11-12H2,1-4H3 |
Clé InChI |
AWGCJODNVVGFRV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
19720-45-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



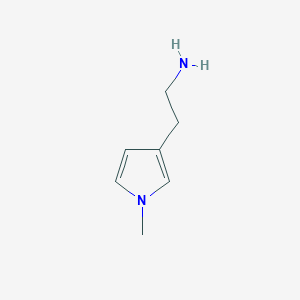
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
